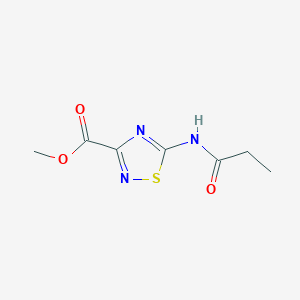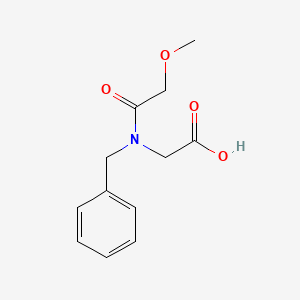![molecular formula C18H23N3O4 B6635964 1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid, commonly known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive molecule for researchers to study.
Scientific Research Applications
Boc-4-piperidone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has been used as a starting material for the synthesis of various bioactive molecules such as antipsychotic agents, anti-inflammatory agents, and anti-tumor agents. Boc-4-piperidone has also been used as a building block for the synthesis of various polymers and materials.
Mechanism of Action
The mechanism of action of Boc-4-piperidone is not fully understood. However, it is believed that this compound acts as a prodrug, which is converted into its active form inside the body. The active form of Boc-4-piperidone is believed to inhibit the activity of various enzymes and proteins, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
Boc-4-piperidone has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Boc-4-piperidone has also been shown to exhibit anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
Boc-4-piperidone has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. Boc-4-piperidone is also stable under various conditions, making it an ideal compound for various experiments. However, this compound has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of Boc-4-piperidone. One of the most promising directions is the development of new drugs based on the structure of Boc-4-piperidone. This compound has shown potential as a starting material for the synthesis of various bioactive molecules, and further research in this area could lead to the development of new drugs for various diseases. Another future direction is the study of the mechanism of action of Boc-4-piperidone, which could provide valuable insights into the physiological processes that this compound affects.
Conclusion:
In conclusion, Boc-4-piperidone is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, and it has shown promise as a starting material for the synthesis of various bioactive molecules. Further research in this area could lead to the development of new drugs for various diseases.
Synthesis Methods
Boc-4-piperidone can be synthesized using various methods. One of the most common methods is the reaction between 4-piperidone and benzyl isocyanate, followed by the protection of the amino group using tert-butoxycarbonyl (Boc) group. This reaction results in the formation of Boc-4-piperidone, which can be further purified using various techniques such as chromatography.
properties
IUPAC Name |
1-[1-(benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-16-10-14(17(23)24)12-21(16)15-6-8-20(9-7-15)18(25)19-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLROSLWZLNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(CC2=O)C(=O)O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)


![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)

![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)

![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

